Cas no 17189-98-9 ([1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl-)

[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl- structure
17189-98-9 structure
Product Name:[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl-
CAS No:17189-98-9
MF:C20H22O4
MW:326.386286258698
CID:1354672
PubChem ID:71353570
Update Time:2025-04-20

[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl-
    • 4-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-methoxy-6-prop-2-enylphenol
    • DTXSID20778299
    • 3,3'-Dimethoxy-5,5'-di(prop-2-en-1-yl)[1,1'-biphenyl]-4,4'-diol
    • 17189-98-9
    • Inchi: 1S/C20H22O4/c1-5-7-13-9-15(11-17(23-3)19(13)21)16-10-14(8-6-2)20(22)18(12-16)24-4/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3
    • InChI Key: GSYQHJVZBRTUFH-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(CC=C)=CC(=C1)C1=CC(=C(C(CC=C)=C1)O)OC)O

Computed Properties

  • Exact Mass: 326.15186
  • Monoisotopic Mass: 326.15180918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 58.92
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